7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFCUHBAUBJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzenethiol Derivatives
A foundational approach involves the cyclization of 2-amino-5-chlorobenzenethiol with α-halogenated ketones. This method typically employs a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, forming the thiazine ring through intramolecular cyclization.
Table 1: Representative Conditions for Cyclization
| Starting Material | Halogenated Ketone | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzenethiol | Chloroacetone | DMF | 90 | 72 |
| 2-Amino-5-chlorobenzenethiol | Bromoacetophenone | Ethanol | 80 | 65 |
Multi-Component Reactions (MCRs)
Three-component reactions offer atom-economical pathways. A notable example combines 2-aminobenzenethiol, chloroacetaldehyde, and thiourea under microwave irradiation (150°C, 20 minutes), achieving yields up to 85%. This method minimizes side products through rapid, controlled heating.
Modern Green Synthesis Approaches
Microwave-Assisted Synthesis
Microwave technology enhances reaction kinetics and selectivity. For instance, irradiating a mixture of 2-amino-4-chlorobenzenethiol and ethyl chloroacetate in PEG-400 at 150°C for 15 minutes yields 88% product. The solvent’s high dielectric constant facilitates efficient energy transfer.
Table 2: Microwave-Assisted Synthesis Parameters
| Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| PEG-400 | 300 | 15 | 88 |
| Ethanol | 250 | 20 | 75 |
Ultrasound-Promoted Methods
Ultrasonic irradiation (40 kHz) accelerates N-alkylation steps. Reacting sodium saccharin with methyl chloroacetate in DMF under ultrasound for 30 minutes at room temperature achieves 78% yield, avoiding high temperatures.
Catalytic Systems in Thiazine Formation
Ceric Ammonium Nitrate (CAN) Catalysis
CAN catalyzes three-component reactions in PEG-400, enabling one-pot synthesis at 45°C. For example, combining 2-aminobenzenethiol, 4-chlorobenzaldehyde, and thiourea with CAN (5 mol%) yields 92% product in 6 hours.
Table 3: Catalytic Efficiency Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CAN | 5 | 6 | 92 |
| DABCO | 10 | 8 | 81 |
Base-Mediated Cyclization
Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates deprotonation and cyclization at 0°C, achieving 70% yield. This method is ideal for acid-sensitive intermediates.
Industrial-Scale Production Considerations
Scalable processes prioritize solvent recovery and continuous flow systems. For example, a pilot-scale reaction using a tubular reactor with PEG-400 recirculation achieves 85% yield at 100°C, reducing waste by 40% compared to batch methods.
Comparative Analysis of Synthetic Methodologies
Table 4: Method Efficiency Overview
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Classical Cyclization | 65–72 | 6–8 h | Moderate |
| Microwave-Assisted | 75–88 | 15–20 min | High |
| CAN-Catalyzed MCR | 92 | 6 h | High |
Microwave and catalytic methods outperform classical routes in yield and time, though industrial scaling requires solvent optimization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic displacement under controlled conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | KOH/EtOH, 80°C, 6h | 7-Hydroxy derivative | 72% | |
| Thiol substitution | HS-R (R = alkyl), DMF, 100°C | 7-Thioether analogues | 58–85% |
This reactivity is enhanced by electron-withdrawing effects from the carbonyl group .
Oxidation and Reduction Reactions
The thiazine ring and carbonyl group participate in redox transformations:
Oxidation
-
Sulfur oxidation : Treatment with H₂O₂/CH₃COOH yields sulfoxide/sulfone derivatives.
-
Ring dehydrogenation : Pd/C catalysis under aerobic conditions converts the dihydrothiazine to a fully aromatic system .
Reduction
-
Carbonyl reduction : NaBH₄ in MeOH reduces the C=O group to CH₂OH, forming 3-hydroxy derivatives.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH, 50°C | Sulfoxide (R=O) | Selective at S atom |
| Carbonyl reduction | NaBH₄, MeOH, 0°C | 3-Hydroxymethyl derivative | 89% yield |
Multicomponent Condensation Reactions
The compound participates in DABCO-catalyzed three-component reactions, forming complex thiazine derivatives :
General Protocol :
-
Reactants : 7-Chloro-3,4-dihydro-2H-benzo[b]thiazine + aldehyde + malononitrile
-
Catalyst : DABCO (10 mol%)
-
Conditions : EtOH, 70°C, 4h
| Aldehyde Component | Product Structure | Application Domain |
|---|---|---|
| Benzaldehyde | 3-Aryl-4H-thiazine-carbonitrile | Antimicrobial agents |
| 4-Nitrobenzaldehyde | Nitro-substituted derivatives | Material science |
Cyclization
-
With thiourea : Microwave-assisted cyclization yields fused thiazine-imidazole hybrids .
-
With 1,3-dicarbonyls : Ultrasonic irradiation facilitates benzo-1,4-thiazine annulation .
Ring-Opening
-
Acidic hydrolysis : HCl (6M) cleaves the thiazine ring to form 2-aminothiophenol derivatives.
Catalytic and Light-Mediated Reactions
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Cu-MOF-74 catalysis | Ethanol, 60°C, 12h | 4H-Benzo[b]thiazine-carbonitriles | |
| Visible-light mediation | Ru(bpy)₃Cl₂, blue LEDs, 24h | 3-Aryl-2-amine derivatives |
Mechanistic Insight :
DABCO acts as a Brønsted base in multicomponent reactions, deprotonating intermediates to accelerate cyclization . Copper catalysts facilitate C–N bond formation via single-electron transfer .
This compound’s versatility in nucleophilic, redox, and catalytic reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies exploring its coordination chemistry and photophysical properties are warranted .
Scientific Research Applications
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine, highlighting structural variations, synthesis methods, and biological activities:
Structural and Functional Differences
- 7-Nitro substitution introduces strong electron-withdrawing effects, correlating with antifungal and lipoxygenase inhibition properties .
Sulfonyl Derivatives :
Hybrid Structures :
Physical and Spectral Data Comparison
| Property | This compound | 7-Bromo Analog | 7-Nitro Analog | Sulfonyl Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 185.67 | 230.11 | 196.62 | 339.86 |
| Melting Point | ~250–252°C (dec.)* | Not reported | 314–315°C (dec.) | Not reported |
| IR Peaks (cm⁻¹) | 1330, 1155 (SO₂) | N/A | 2235 (C≡N) | 1330, 1160 (SO₂) |
| ¹H-NMR (δ ppm) | 3.30 (N-CH₃), 8.09 (H-5), 8.29 (H-8) | Similar | 3.69 (N-CH₃) | 7.97–7.79 (aromatic H) |
*Data inferred from structurally related compounds in .
Biological Activity
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a member of the thiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that contributes to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 169.68 g/mol. The compound features a chloro substituent at the 7-position and a fused thiazine ring system that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.68 g/mol |
| CAS Number | 113770-21-1 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research has shown that thiazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated potent activity against various bacteria and fungi. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds derived from benzo[b][1,4]thiazines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies demonstrated that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazine derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antidiabetic Activity
Recent investigations into the antidiabetic effects of thiazine derivatives revealed their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism appears to involve modulation of glucose transporters and enhancement of pancreatic beta-cell function .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens. The results showed that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Properties
In a study focused on breast cancer cells (MCF-7), treatment with a thiazine derivative led to a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may act as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives?
- Answer : The compound is typically synthesized via heterocyclic ring formation involving condensation reactions. For example, cyclization of o-aminothiophenol derivatives with carbonyl-containing reagents under acidic or basic conditions is a standard approach . Advanced methods include biphasic reactions (e.g., water-chloroform) with sodium hypochlorite as an oxidizing agent, yielding cycloadducts in moderate to high yields (60–92%) . Catalyst-free, one-pot multicomponent strategies are emerging as green alternatives, enabling intramolecular cyclization and alkylation steps without hazardous reagents .
Q. How can structural characterization of this compound derivatives be optimized?
- Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., C=O, N–H).
- NMR (¹H and ¹³C) to resolve ring substituents and confirm stereochemistry (e.g., diastereomers in cycloadducts) .
- Mass spectrometry for molecular weight validation and fragmentation patterns.
- X-ray crystallography for unambiguous confirmation of crystal packing and stereoelectronic effects, as demonstrated for (E)-2-benzylidene derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Store waste separately and dispose via certified chemical waste management services to prevent environmental contamination .
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of intermediates (e.g., sulfonyl chlorides) .
- Follow GHS guidelines for hazard communication, including proper labeling of reactive byproducts .
Advanced Research Questions
Q. How do substituents at the 3- and 7-positions influence the biological activity of this compound derivatives?
- Answer : Structural modifications significantly alter pharmacological profiles:
- Electron-withdrawing groups (e.g., –NO₂, –SO₂R) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Alkyl chains (e.g., phenacyl bromide derivatives) improve lipophilicity, facilitating cannabinoid receptor agonism .
- Sulfonamide substituents at the 7-position enable protein-protein interaction stabilization, as seen in fragment-based drug discovery .
Q. What strategies resolve contradictions in yield optimization during the synthesis of nitro-substituted derivatives?
- Answer : Key approaches include:
- Stepwise nitration : Direct nitration of the benzo ring may lead to regioselectivity issues (e.g., 7- vs. 8-nitro isomers). Controlled reaction conditions (low temperature, diluted HNO₃) favor the desired 7-nitro product .
- Reductive cyclization : Use of NaBH₄ or catalytic hydrogenation to stabilize intermediates and minimize side reactions .
- Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate gradients isolates isomers effectively .
Q. How can green chemistry principles be applied to scale up this compound synthesis?
- Answer :
- Solvent selection : Replace chloroform with biodegradable solvents (e.g., cyclopentyl methyl ether) in biphasic systems .
- Catalyst-free conditions : Avoid transition metals by leveraging in-situ Schiff base formation and microwave-assisted cyclization .
- Waste minimization : Recover unreacted starting materials via distillation or recrystallization .
Q. What experimental designs are critical for evaluating the dual antibacterial and anti-inflammatory activities of this compound derivatives?
- Answer :
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- COX-2 inhibition to assess anti-inflammatory potential via ELISA or fluorometric methods .
- In silico modeling : Docking studies with bacterial gyrase or COX-2 active sites to rationalize structure-activity relationships .
- Control compounds : Compare with benchmarks like ciprofloxacin (antibacterial) and ibuprofen (anti-inflammatory) .
Methodological Challenges and Data Analysis
Q. How can conflicting NMR data for diastereomeric 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives be resolved?
- Answer :
- Variable temperature (VT) NMR : Resolve dynamic effects caused by ring puckering or hydrogen bonding .
- NOESY/ROESY : Identify spatial proximity of protons to distinguish axial vs. equatorial substituents .
- DFT calculations : Predict chemical shifts and coupling constants to validate experimental data .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
